Tert-butyl (R)-(4-chlorobutan-2-YL)carbamate
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Overview
Description
tert-Butyl N-[(2R)-4-chlorobutan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a chlorobutan-2-yl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorobutan-2-yl derivative. One common method involves the use of tert-butyl chloroformate and 4-chlorobutan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R)-4-chlorobutan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of primary or secondary amines
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur on other functional groups .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can be incorporated into peptides and proteins to investigate their structure and function .
Medicine
In medicinal chemistry, tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate involves the cleavage of the carbamate group under acidic or basic conditions. This cleavage releases the active amine, which can then interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved depend on the specific application and the nature of the released amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl N-[(2R)-4-chlorobutan-2-yl]carbamate is unique due to the presence of the chlorobutan-2-yl group, which imparts specific reactivity and properties. This makes it particularly useful in applications where selective substitution or modification is required .
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18ClNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
DLIYJYQTVMUHFQ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CCCl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CCCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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